4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as Compound T) features a hybrid heterocyclic scaffold combining a thiazole and triazole ring. Key structural attributes include:
- A thiazole ring substituted at position 4 with a 2,4-dimethylphenyl group.
- A 1,2,3-triazole ring substituted at position 1 with a 3-fluoro-4-methylphenyl group and an amine at position 3.
Properties
IUPAC Name |
5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5S/c1-11-4-7-15(13(3)8-11)17-10-27-20(23-17)18-19(22)26(25-24-18)14-6-5-12(2)16(21)9-14/h4-10H,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNEEAQLYQLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such asHematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator of inflammation and an important component of the immune response.
Mode of Action
Thiazole derivatives are known for their diverse biological activities, includingantibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound’s interaction with its target could lead to changes in the normal functioning of the target, thereby exerting its biological effects.
Biological Activity
The compound 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 322.43 g/mol . The compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4S |
| Molecular Weight | 322.43 g/mol |
| LogP | 5.699 |
| Polar Surface Area | 33.104 Ų |
Anticancer Activity
Recent studies have shown that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. A study indicated that related compounds demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL , showcasing their potential as anticancer agents against specific cell lines such as Jurkat and A-431 cells .
Case Study:
In a comparative analysis of thiazole derivatives, the compound exhibited notable cytotoxic effects with an IC50 value lower than that of standard drugs like doxorubicin, indicating its potential effectiveness in cancer therapy . The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring significantly enhance the cytotoxicity.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. Research indicates that compounds similar to our target compound have shown effectiveness in picrotoxin-induced seizure models. For example, certain thiazole-based analogues displayed median effective doses (ED50) as low as 18.4 mg/kg , suggesting strong anticonvulsant activity .
Mechanism of Action:
The anticonvulsant activity is hypothesized to be linked to the modulation of neurotransmitter systems and ion channels involved in seizure propagation. The presence of electron-donating groups on the phenyl ring appears to enhance this activity significantly .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Studies have indicated that derivatives similar to the target compound possess significant antibacterial and antifungal activities against various pathogens. The presence of specific substituents on the thiazole ring can enhance these effects.
Research Findings:
In vitro studies have shown that certain thiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural and Functional Comparison of Compound T with Analogs
Key Observations:
- Fluorine vs. Chlorine/Bromine : The 3-fluoro substituent in Compound T may enhance metabolic stability and lipophilicity compared to chloro/bromo analogs (e.g., Compound 4o ), which are associated with anti-inflammatory activity .
- Methyl vs. Nitro Groups : The 2,4-dimethylphenyl group in Compound T likely reduces steric hindrance compared to the nitro group in , which is electron-withdrawing and may improve reactivity in cycloaddition reactions.
- Hybrid Scaffolds : Thiazole-triazole hybrids (e.g., Compound T , 4o ) generally exhibit better pharmacokinetic profiles than benzothiazole-triazole systems (), as fluorine and methyl groups balance solubility and membrane permeability .
Comparison of Yields :
- Benzothiazole-triazole analogs achieve yields of 82–97% under optimized CuAAC conditions .
- Thiazole-pyrazole-triazole systems (e.g., Compounds 4 & 5 ) require longer reaction times (12–24 hrs) but achieve >85% purity .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacological Data
Notable Trends:
- logP Values : Compound T ’s lower logP (3.8 vs. 5.1 for 9c ) suggests better aqueous solubility, critical for oral bioavailability.
- Melting Points : Higher melting points (e.g., 195°C for 4o ) correlate with crystalline stability, favoring formulation .
Crystallographic and Conformational Analysis
- Compound T is predicted to adopt a near-planar conformation based on isostructural analogs (e.g., Compounds 4 & 5 ), where the thiazole and triazole rings lie in the same plane .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine with high purity?
- Methodology : Synthesis requires precise control of reaction parameters, including:
- Temperature : Optimal thermal conditions to prevent side reactions (e.g., decomposition of thiazole intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance cyclization efficiency .
- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, with rigorous purification via column chromatography .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and elemental analysis .
Q. How is the structural characterization of this compound performed?
- Spectroscopic techniques :
- NMR : and NMR to assign aromatic protons (e.g., thiazole C-H at δ 7.2–8.5 ppm) and confirm substituent positions .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., triazole C-N stretch at ~1450 cm) .
Q. What are the primary biological targets or pathways investigated for this compound?
- Targets : Focus on enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to structural similarity to triazole-containing bioactive molecules .
- Assays :
- In vitro : Antimicrobial activity via MIC assays against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under scalable conditions?
- Approach :
- Design of Experiments (DoE) : Vary catalysts (e.g., CuI vs. CuBr), solvent ratios, and reaction time to identify optimal conditions .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
- Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 24 | 75 |
| CuBr | DMSO | 4 | 82 |
Q. How to address contradictions in biological activity data across different studies?
- Root causes :
- Assay variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) .
- Solubility : Use DMSO as a co-solvent to improve compound bioavailability in aqueous media .
- Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Modifications :
- Substituent variation : Replace 2,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF) to enhance target binding .
- Scaffold hopping : Replace thiazole with oxadiazole to assess impact on kinase inhibition .
- Tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to EGFR (PDB ID: 1M17) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Challenges :
- Low concentration : Limit of detection (LOD) < 1 ng/mL in plasma due to matrix interference .
- Solutions :
- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) for sensitive quantification .
- Sample preparation : Solid-phase extraction (SPE) to remove proteins and lipids .
Q. How can in silico modeling guide the design of novel analogs with improved pharmacokinetic properties?
- Methods :
- ADMET prediction : Use SwissADME to assess logP (target < 5) and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize analogs .
Data Contradiction Analysis Table
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Variable IC in cancer cells | Differential expression of target proteins across cell lines | Validate target engagement via Western blot |
| Inconsistent antimicrobial activity | Strain-specific resistance mechanisms | Use standardized CLSI broth microdilution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
